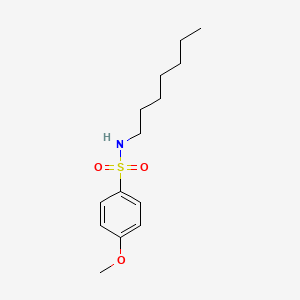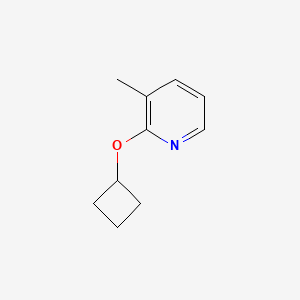
2-Cyclobutoxy-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, catalysts, temperature, pressure, and other relevant factors .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the lengths and types of chemical bonds .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, density, solubility, refractive index, and specific rotation. Chemical properties might include its acidity or basicity, reactivity with other chemicals, and types of reactions it undergoes .Wissenschaftliche Forschungsanwendungen
Nickel-Catalyzed [2+2+2] Cycloaddition Reactions
Nickel-catalyzed [2+2+2] cycloaddition reactions of diynes and cyanamides have been used to prepare a variety of bicyclic N,N-disubstituted 2-aminopyridines. These reactions proceed at room temperature with low catalyst loading to afford 2-aminopyridines in good to excellent yields, highlighting the versatility of pyridine derivatives in synthesizing complex nitrogen-containing cycles, which are crucial in medicinal chemistry and material science (Stolley, Maczka, & Louie, 2011).
Binding Studies with Cyclodextrins and Human Serum Albumin
2,2'-Bipyridine-3,3'-diol (BP(OH)2), a pyridine derivative, has been investigated as a photophysical probe due to its sensitive absorption and fluorescence spectra changes upon binding to cyclodextrins (CDs) and human serum albumin (HSA). These binding studies are essential for understanding the interactions of pyridine derivatives with biological molecules, potentially leading to the development of new probes for biological and chemical studies (Abou-Zied, 2007).
Antimalarial Drug Lead Solubilization
Cyclodextrins have been utilized to increase the aqueous solubility of a 3,5-diaryl-2-aminopyridine antimalarial drug lead, demonstrating the importance of pyridine derivatives in developing orally active antimalarial agents. The study provides insights into the physicochemical characterization and pharmaceutical applications of pyridine derivatives (Joseph, Chibale, & Caira, 2016).
Microwave-assisted Cyclocondensation
Microwave-induced cyclocondensation of methyl 2-(acetoxy(phenyl)methyl)acrylate with 2-aminopyridines under catalyst and solvent-free conditions offers a rapid synthesis of pyridine derivatives. This method showcases the synthetic utility of pyridine derivatives in producing heterocyclic compounds efficiently (Satyanarayana et al., 2013).
Radical Stabilization in [2]rotaxanes
The study of [2]rotaxanes containing 4,4'-bipyridinium units reveals enhanced Coulombic repulsion and radical stabilization, suggesting the potential of pyridine derivatives in constructing paramagnetic materials and conductive molecular electronic devices (Li et al., 2013).
Wirkmechanismus
Target of Action
It is known that 3-methylpyridine, a related compound, interacts with collagenase 3 and stromelysin-1 . These enzymes play a role in the degradation of extracellular matrix proteins .
Mode of Action
Based on the known interactions of 3-methylpyridine, it can be inferred that 2-cyclobutoxy-3-methylpyridine may interact with its targets to influence the degradation of extracellular matrix proteins .
Biochemical Pathways
The degradation of extracellular matrix proteins, such as fibrillar collagen, fibronectin, tnc, and acan, is a known effect of 3-methylpyridine . This suggests that this compound may also influence these pathways.
Result of Action
Based on the known effects of 3-methylpyridine, it can be inferred that this compound may influence the degradation of extracellular matrix proteins .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyclobutyloxy-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-4-3-7-11-10(8)12-9-5-2-6-9/h3-4,7,9H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGNEBFNGVWLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2959416.png)
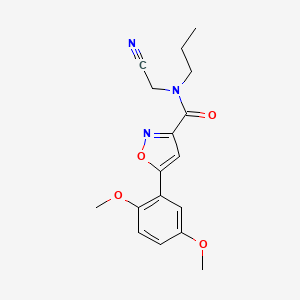

![4-(3,4-Dimethoxyphenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2959423.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2959424.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2959425.png)

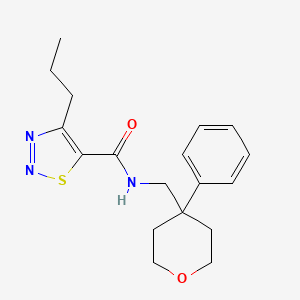
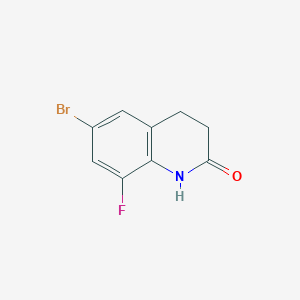
![4-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2959432.png)
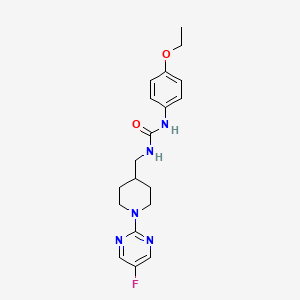
![4,11-dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B2959437.png)
